6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline typically involves the use of copper salts and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source
Chemical Reactions Analysis
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents.
Phenyl derivatives: These compounds share the phenyl group but differ in their core structures.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct biological activities and chemical properties .
Properties
CAS No. |
21923-49-9 |
---|---|
Molecular Formula |
C24H20ClNO3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline |
InChI |
InChI=1S/C24H20ClNO3/c1-27-22-11-16(12-23(28-2)24(22)29-3)21-14-18(15-7-5-4-6-8-15)19-13-17(25)9-10-20(19)26-21/h4-14H,1-3H3 |
InChI Key |
FSAIVDWVCUYMDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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